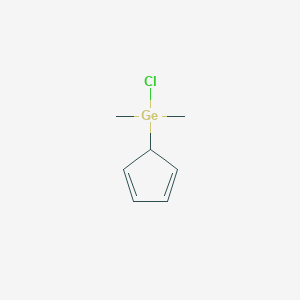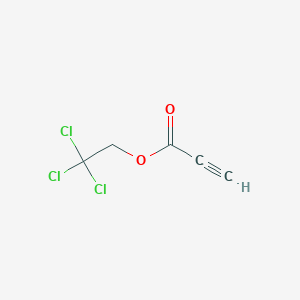![molecular formula C14H9F4NO2 B14585055 (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone CAS No. 61547-45-3](/img/structure/B14585055.png)
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone is a chemical compound that features a pyridine ring attached to a phenyl ring through a methanone group, with a tetrafluoroethoxy substituent on the phenyl ring
Vorbereitungsmethoden
The synthesis of (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and 4-(1,2,2,2-tetrafluoroethoxy)benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone can be compared with other similar compounds, such as:
(Pyridin-3-yl)[4-(methoxy)phenyl]methanone: This compound has a methoxy group instead of a tetrafluoroethoxy group, resulting in different chemical and biological properties.
(Pyridin-3-yl)[4-(ethoxy)phenyl]methanone: The ethoxy group provides different reactivity and stability compared to the tetrafluoroethoxy group.
(Pyridin-3-yl)[4-(trifluoromethoxy)phenyl]methanone: The trifluoromethoxy group imparts unique electronic properties to the compound
Eigenschaften
CAS-Nummer |
61547-45-3 |
|---|---|
Molekularformel |
C14H9F4NO2 |
Molekulargewicht |
299.22 g/mol |
IUPAC-Name |
pyridin-3-yl-[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H9F4NO2/c15-13(14(16,17)18)21-11-5-3-9(4-6-11)12(20)10-2-1-7-19-8-10/h1-8,13H |
InChI-Schlüssel |
JMRSMTIQMUKQEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)OC(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



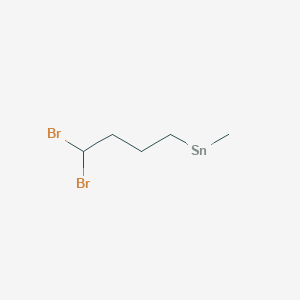

![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
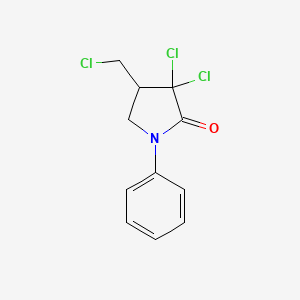
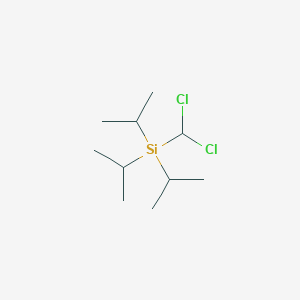
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)

